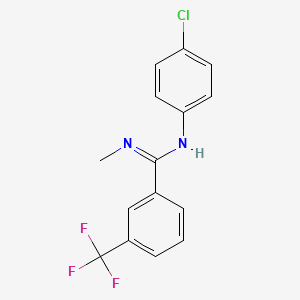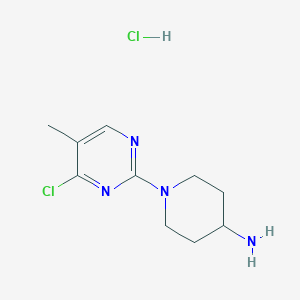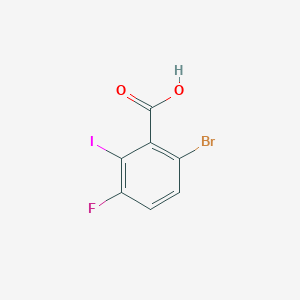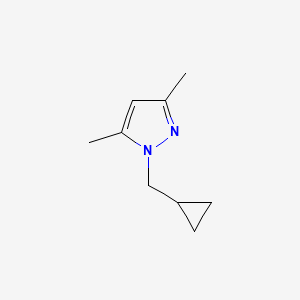
3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one”, similar compounds have been synthesized through various methods. For instance, a series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized through a multi-step procedure . Another study reported the synthesis of a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives by a nucleophilic substitution reaction .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Research has explored the synthesis and potential applications of compounds structurally related to 3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one in polymer science. Specifically, studies have focused on synthesizing polyamides incorporating pyrimidine and piperazine units, demonstrating these polymers' solubility and potential utility in various applications due to their unique chemical properties. For example, Hattori and Kinoshita developed polyamides containing uracil and adenine by adding uracil and adenine to dimethyl methylenesuccinate, followed by polycondensation with diamines, including piperazine, resulting in water-soluble polyamides with molecular weights ranging from 1000 to 5000 (Hattori & Kinoshita, 1979).
Anticancer Research
Compounds bearing resemblance to the given chemical structure have been investigated for their anticancer properties. Mallesha et al. synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, highlighting the potential of these compounds as anticancer agents (Mallesha et al., 2012).
Anticonvulsant and Antinociceptive Activity
Novel hybrid molecules derived from 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones have been synthesized and shown to exhibit anticonvulsant and antinociceptive activity. This research suggests the potential therapeutic applications of these compounds in treating epilepsy and pain management (Kamiński et al., 2016).
Antibacterial Agents
Research into novel 8-fluoro Norfloxacin derivatives, including piperazinyl hybrids, has shown increased potency against methicillin-resistant Staphylococcus aureus and other bacteria, indicating the potential of similar compounds in developing new antibacterial drugs (Sunduru et al., 2011).
Orientations Futures
The future directions for research on “3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. For instance, a study suggested that a compound with a similar structure could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
3-methyl-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-5-10-23-16-12-15(18-14(4)19-16)20-6-8-21(9-7-20)17(22)11-13(2)3/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTXTSSVNLVUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![N-(2-chloro-4-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2969584.png)

![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)


![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)
![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)



![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)
